2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone 2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone
Brand Name: Vulcanchem
CAS No.: 1391054-62-8
VCID: VC0138618
InChI: InChI=1S/C20H23NO3/c1-23-19-13-17(14-20(22)21-11-5-6-12-21)9-10-18(19)24-15-16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14-15H2,1H3
SMILES: COC1=C(C=CC(=C1)CC(=O)N2CCCC2)OCC3=CC=CC=C3
Molecular Formula: C20H23NO3
Molecular Weight: 325.408

2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone

CAS No.: 1391054-62-8

Cat. No.: VC0138618

Molecular Formula: C20H23NO3

Molecular Weight: 325.408

* For research use only. Not for human or veterinary use.

2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone - 1391054-62-8

Specification

CAS No. 1391054-62-8
Molecular Formula C20H23NO3
Molecular Weight 325.408
IUPAC Name 2-(3-methoxy-4-phenylmethoxyphenyl)-1-pyrrolidin-1-ylethanone
Standard InChI InChI=1S/C20H23NO3/c1-23-19-13-17(14-20(22)21-11-5-6-12-21)9-10-18(19)24-15-16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14-15H2,1H3
Standard InChI Key UFSLUAUKSJGLCY-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)CC(=O)N2CCCC2)OCC3=CC=CC=C3

Introduction

2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone is a complex organic compound with significant interest in medicinal chemistry due to its potential pharmacological applications. This compound features a benzyloxy group, a methoxy substituent, and a pyrrolidinyl moiety, which contribute to its biological activity. It is classified as a ketone due to the presence of a carbonyl group (C=O) and as an aromatic compound because of its phenyl groups. Additionally, it includes a heterocyclic structure due to the pyrrolidine ring.

Chemical Formula and Molecular Weight

  • Molecular Formula: C₂₀H₂₃NO₃

  • CAS Number: 1391054-62-8

  • Molecular Weight: Approximately 313.39 g/mol

Structural Characteristics

The compound's structure can be elucidated through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), which reveal distinct peaks corresponding to different functional groups.

Synthesis

The synthesis of 2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone typically involves multi-step organic reactions. These reactions require careful control of temperature and pH to ensure high yields and purity.

Potential Applications

2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone has potential applications in drug discovery and development, particularly in treating neurological disorders. Studies on similar compounds suggest interactions with neurotransmitter systems, which could be beneficial for addressing neurological conditions.

Chemical Reactions and Mechanism of Action

The compound can undergo various chemical reactions typical for ketones and aromatic compounds. Kinetic studies may reveal reaction rates influenced by substituent effects on the aromatic system. Mechanistic studies often employ isotopic labeling or computational chemistry methods to predict reactivity patterns.

The mechanism of action likely involves interaction with biological targets such as enzymes or receptors. This interaction could modulate biological pathways, potentially leading to therapeutic effects.

Research Findings and Data

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator